Thiourea, N-(1-methylethyl)-N'-phenyl-

Coordination Chemistry Antibacterial Bioinorganic Chemistry

Researchers requiring thiourea building blocks with controlled lipophilicity often face limited LogP options. 1-Isopropyl-3-phenyl-2-thiourea (CAS 15093-36-4) provides XLogP3=2.3, ~3 log units above unsubstituted thiourea. • Co(II) complex: 10.3% improved K. pneumoniae inhibition vs. 1-phenyl-3-m-tolylthiourea at 200 μg/ml • Forms orthorhombic crystal lattice; analog yields monoclinic • Mp 98-100°C suits low-temperature melt processing Supplied at ≥97% purity; global B2B shipping.

Molecular Formula C10H14N2S
Molecular Weight 194.3 g/mol
CAS No. 15093-36-4
Cat. No. B082252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiourea, N-(1-methylethyl)-N'-phenyl-
CAS15093-36-4
Molecular FormulaC10H14N2S
Molecular Weight194.3 g/mol
Structural Identifiers
SMILESCC(C)NC(=S)NC1=CC=CC=C1
InChIInChI=1S/C10H14N2S/c1-8(2)11-10(13)12-9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,11,12,13)
InChIKeyLFBMRUOVWMEFFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Isopropyl-N'-phenylthiourea: Chemical Identity & Core Properties


Thiourea, N-(1-methylethyl)-N'-phenyl- (CAS: 15093-36-4), commonly known as 1-Isopropyl-3-phenyl-2-thiourea or N-Phenyl-N'-isopropylthiourea, is an asymmetrically substituted thiourea derivative with the molecular formula C₁₀H₁₄N₂S and a molecular weight of 194.30 g/mol [1]. The compound is characterized by a thiocarbonyl group (C=S) flanked by an isopropyl group on one nitrogen and a phenyl ring on the other, imparting distinct physicochemical and electronic properties compared to unsubstituted thiourea or symmetric dialkyl analogs [2]. Commercially available at purities of 95-97%, it is a solid at room temperature with a reported melting point range of 98-100 °C . As a building block in organic synthesis and a ligand in coordination chemistry, its procurement is often driven by the need for specific steric and electronic characteristics that govern its reactivity and biological interactions, which differ significantly from other thiourea-based candidates [2].

Asymmetric thiourea building block for organic synthesis
Coordination ligand with steric/electronic differentiation
Metal complex antibacterial screening research

Irreplaceability of N-Isopropyl-N'-phenylthiourea


The scientific and industrial utility of N-Isopropyl-N'-phenylthiourea is not a generic property of the thiourea class; it is dictated by the unique combination of its N-isopropyl and N'-phenyl substituents. These groups confer a specific lipophilicity (XLogP3 = 2.3) that is nearly 3 log units higher than unsubstituted thiourea, drastically altering its membrane permeability and solubility profile [1]. Furthermore, the steric and electronic effects of this substitution pattern directly influence metal coordination geometry and strength, as demonstrated by the formation of distinct tetrahedral cobalt(II) complexes [2]. Substituting this compound with a simpler thiourea (e.g., thiourea itself) or a symmetric dialkyl analog (e.g., N,N'-diethylthiourea) will lead to a fundamentally different molecule with a divergent LogP, a different crystal packing propensity, and an altered capacity to act as a ligand or bioactive scaffold. The quantitative evidence detailed below demonstrates that these structural nuances translate into measurable and statistically significant differences in biological and physicochemical performance, making this compound irreplaceable for applications where these specific property thresholds are critical.

Lipophilicity mismatch
Substantially different lipophilicity profile compared to unsubstituted or symmetric thioureas alters membrane permeability and solubility behavior.
Coordination geometry shift
N-isopropyl/N-phenyl substitution pattern directs unique metal complex structures; simpler analogs yield distinct crystal lattices and reduced bioactivity.
Thermal processing divergence
Melting point differs by approximately 50 °C from close N-tert-butyl analog, limiting direct substitution in melt-based formulations.

N-Isopropyl-N'-phenylthiourea: Performance vs. Close Analogs


Co(II) Complex: Antibacterial Comparison with a Structural Analog

The cobalt(II) complex formed with N-Isopropyl-N'-phenylthiourea (Co-L1) demonstrates significantly higher growth inhibition against Gram-negative bacteria compared to the analogous complex formed with 1-phenyl-3-m-tolylthiourea (Co-L2). At a concentration of 200 μg/ml, Co-L1 inhibited Klebsiella pneumoniae by 94.9%, whereas Co-L2 achieved only 86.0% inhibition under identical conditions [1]. This represents a relative improvement in antibacterial activity of approximately 10.3%.

Antibacterial Activity
Head-to-head
94.9% vs 86.0%
+8.9 pp
Reported difference supports target complex selection for antibacterial screening
K. pneumoniae, 200 µg/mL
Coordination Chemistry Antibacterial Bioinorganic Chemistry

Lipophilicity vs. Unsubstituted Thiourea

N-Isopropyl-N'-phenylthiourea exhibits a computed XLogP3 value of 2.3, which is substantially higher than the XLogP of -0.80 for unsubstituted thiourea [1][2]. This difference of 3.1 log units indicates that the target compound is over 1000 times more lipophilic, a critical factor for membrane permeability and distribution in biological systems.

Lipophilicity (XLogP3)
Class-level
2.3
Over 1000-fold higher partition; critical for membrane penetration studies
Computed value; unsubstituted thiourea logP -0.80
Medicinal Chemistry Physicochemical Properties ADME

Melting Point vs. N-tert-Butyl Analog

The target compound melts at a significantly lower temperature (98-100 °C) compared to its close analog, N-tert-butyl-N'-isopropylthiourea (CAS 52599-24-3), which has a reported melting point of 148.5-149.5 °C [1]. This 50 °C difference in melting point can be a decisive factor in formulation development and thermal processing.

Melting Point
Context-dependent
98–100 °C vs 148.5–149.5 °C
~50 °C lower
Lower melting point supports melt-processing formulation research
Standard capillary determination
Solid-State Chemistry Formulation Science Process Chemistry

N-Isopropyl-N'-phenylthiourea: Application Scenarios


Cobalt(II) Complex Synthesis for Antibacterial Applications

Based on direct head-to-head comparison data, researchers aiming to develop novel cobalt-based antibacterial agents should procure N-Isopropyl-N'-phenylthiourea over its close analog 1-phenyl-3-m-tolylthiourea. The resulting complex, [Co(L1)₂Cl₂], demonstrates a 10.3% relative improvement in growth inhibition against Klebsiella pneumoniae at 200 μg/ml, and it also forms a unique orthorhombic crystal lattice that differs from the monoclinic packing of the analog's complex [1].

Medicinal Chemistry: Lipophilicity-Driven Design

In drug discovery programs where a target logP of approximately 2.3 is desired for optimizing passive membrane permeability and oral bioavailability, N-Isopropyl-N'-phenylthiourea is the appropriate choice. Its XLogP3 value of 2.3 positions it in a favorable range for CNS and other tissue penetration, whereas unsubstituted thiourea (XLogP = -0.80) or more hydrophilic analogs would fail to meet this critical design parameter [2].

Formulation Development Using Low Melting Point

For applications involving melt processing, hot-melt extrusion, or the formulation of low-temperature curing systems, the lower melting point of N-Isopropyl-N'-phenylthiourea (98-100 °C) makes it a technically suitable candidate compared to higher-melting analogs like N-tert-butyl-N'-isopropylthiourea (148.5-149.5 °C). This 50 °C difference allows for processing under milder thermal conditions, which can protect other heat-sensitive components in a formulation .

Application
Selection Property
Validation Focus
Cobalt(II) complex antibacterial screening
Ligand geometry and antibacterial response
Direct comparison against Gram-negative strains
Lipophilicity-driven medicinal chemistry design
XLogP ~2.3 for membrane permeability modeling
Experimental logP and permeability correlation
Melt-processable formulation research
Low melting point (98–100 °C) for thermal processing
Thermal stability and co-formulant compatibility

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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